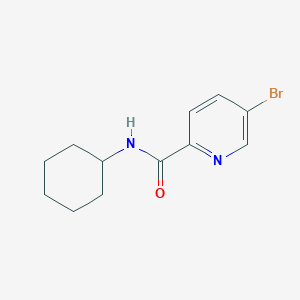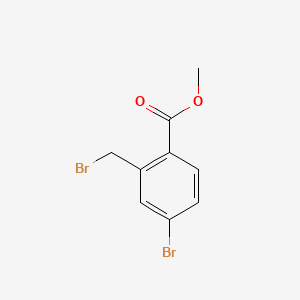
Methyl 4-bromo-2-(bromomethyl)benzoate
Descripción general
Descripción
“Methyl 4-bromo-2-(bromomethyl)benzoate” is a chemical compound with the CAS Number: 78471-43-9 . It has a molecular weight of 307.97 . The IUPAC name for this compound is methyl 4-bromo-2-(bromomethyl)benzoate . It is also known by the synonym 5-Bromo-2-(methoxycarbonyl)benzyl bromide .
Molecular Structure Analysis
The InChI code for “Methyl 4-bromo-2-(bromomethyl)benzoate” is 1S/C9H8Br2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-(bromomethyl)benzoate” is a solid substance . It should be stored at 2-8°C in an inert atmosphere . The boiling point of this compound is 79-80°C .Aplicaciones Científicas De Investigación
Synthesis Processes
Methyl 4-bromo-2-(bromomethyl)benzoate has been a focal point in various synthesis processes. Bi Yun-mei (2012) explored its synthesis using a reaction involving methyl 4-methylbenzoate and N-bromosuccinimide, achieving a high yield of 90.5% under optimal conditions (Bi Yun-mei, 2012). Additionally, Lou Hong-xiang (2012) synthesized methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of bisbibenzyls, starting from methyl 4-bromobenzoate (Lou Hong-xiang, 2012).
Crystal Structure Analysis
In 2016, P. A. Suchetan et al. compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate with 4-bromo-3-(methoxymethoxy)benzoic acid, revealing two-dimensional architectures formed by various interactions (P. A. Suchetan et al., 2016).
Applications in Carbohydrate Research
In the field of carbohydrate research, methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, a derivative of methyl 4-bromo-2-(bromomethyl)benzoate, was used by H. H. Baer and Zaher S. Hanna (1981) for a new synthesis of d-forosamine, a component in antibiotic synthesis (H. H. Baer & Zaher S. Hanna, 1981).
Thermal Reactions and Polymer Research
Mari Inoki et al. (1997) investigated the thermal reactions of alkali 4-(bromomethyl)benzoate–bromoacetate binary systems, which is closely related to methyl 4-bromo-2-(bromomethyl)benzoate, in the context of polymer research (Mari Inoki et al., 1997).
Liquid Crystal Synthesis
Maw‐Ling Wang et al. (2007) used a derivative of methyl 4-bromo-2-(bromomethyl)benzoate in the synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate, demonstrating its applicability in the field of liquid crystal technology (Maw‐Ling Wang et al., 2007).
Catalytic and Organic Chemistry
In organic chemistry, Yun Liang et al. (2007) discovered that Cy 2 NH·HX could improve the cyclization reactions of o-(alk-1-ynyl)benzoates with CuX 2 to synthesize 4-haloisocoumarins, using methyl 2-(2-phenylethynyl)benzoate, closely related to methyl 4-bromo-2-(bromomethyl)benzoate, as a starting material (Yun Liang et al., 2007).
Biomedical Research
In biomedical research, Hairong Zheng et al. (2016) developed a fluorescent probe for H2S detection using a new trap group 4-(bromomethyl)benzoate, demonstrating the versatility of methyl 4-bromo-2-(bromomethyl)benzoate derivatives in sensing and imaging applications (Hairong Zheng et al., 2016).
Safety And Hazards
“Methyl 4-bromo-2-(bromomethyl)benzoate” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H314-H290, indicating that it causes severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 4-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFACFBLUAWICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621805 | |
| Record name | Methyl 4-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-(bromomethyl)benzoate | |
CAS RN |
78471-43-9 | |
| Record name | Benzoic acid, 4-bromo-2-(bromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78471-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)
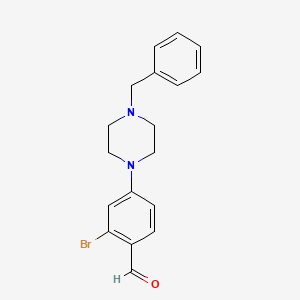
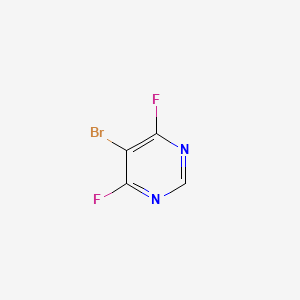
![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

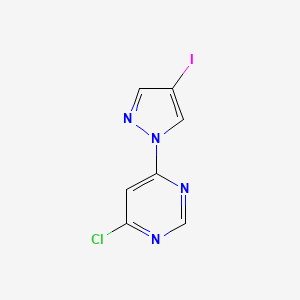
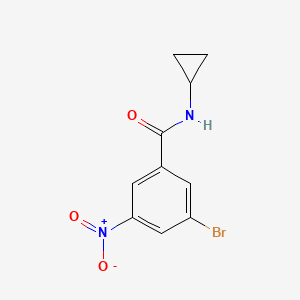
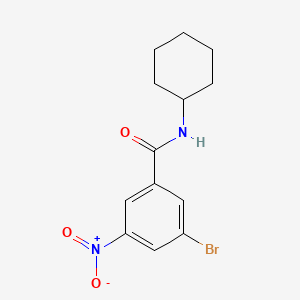
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)
